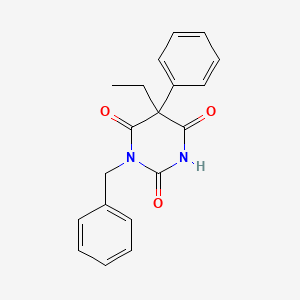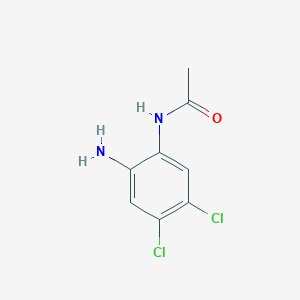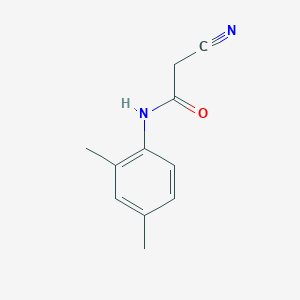
(2-Bromoéthyl)cycloheptane
Vue d'ensemble
Description
(2-Bromoethyl)cycloheptane, also known as BEC, is an organic compound with a molecular formula of C7H11Br. It is a cyclic alkyl bromide and is used in a variety of scientific research applications. BEC is a colorless liquid at room temperature and is insoluble in water. It is a useful reagent in organic synthesis and has been used in various scientific research applications.
Applications De Recherche Scientifique
Synthèse des bicyclo[4.1.1]octanes
(2-Bromoéthyl)cycloheptane: est utilisé dans la synthèse des bicyclo[4.1.1]octanes (BCO) via un processus d'annulation [4+2] catalysé par un acide de Lewis . Cette méthode implique la cycloaddition formelle des bicyclobutanes avec des éthers de silyl diénol, conduisant à la formation de BCO, qui sont précieux en chimie médicinale en raison de leurs squelettes polycycliques rigides.
Photocatalyse en synthèse organique
Le composé sert de précurseur dans les réactions photocatalytiques, en particulier dans les processus de transfert d'énergie (EnT) . Ces réactions sont essentielles à la construction de structures organiques complexes, souvent par [2+2]-cycloaddition, qui est une pierre angulaire dans le développement de nouveaux produits pharmaceutiques et matériaux.
Mécanisme D'action
Target of Action
It is a derivative of cycloheptane, which is a cycloalkane . Cycloalkanes are known to interact with various biological targets, but the specific targets for (2-Bromoethyl)cycloheptane remain to be identified.
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in (2-Bromoethyl)cycloheptane could potentially make it reactive towards biological nucleophiles, leading to various biochemical reactions .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (2-Bromoethyl)cycloheptane are not well-studied. These properties are crucial for understanding the bioavailability of a compound. Future studies could use tools like ADMETlab 2.0 to predict these properties for (2-Bromoethyl)cycloheptane.
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
(2-Bromoethyl)cycloheptane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions can vary, with (2-Bromoethyl)cycloheptane potentially inhibiting or modifying the activity of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of (2-Bromoethyl)cycloheptane on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Bromoethyl)cycloheptane may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (2-Bromoethyl)cycloheptane exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, (2-Bromoethyl)cycloheptane may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromoethyl)cycloheptane can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Bromoethyl)cycloheptane can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Additionally, prolonged exposure to (2-Bromoethyl)cycloheptane can result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of (2-Bromoethyl)cycloheptane vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of (2-Bromoethyl)cycloheptane may result in toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages are required to elicit particular biological responses .
Metabolic Pathways
(2-Bromoethyl)cycloheptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modifying the activity of key enzymes, leading to changes in the levels of metabolites. For instance, (2-Bromoethyl)cycloheptane may influence the citric acid cycle by altering the activity of enzymes involved in this pathway, thereby affecting the production of energy and other metabolic intermediates .
Transport and Distribution
The transport and distribution of (2-Bromoethyl)cycloheptane within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, (2-Bromoethyl)cycloheptane may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of (2-Bromoethyl)cycloheptane is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (2-Bromoethyl)cycloheptane may be localized to the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-bromoethylcycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUUIKFHYDTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945233 | |
| Record name | (2-Bromoethyl)cycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22579-30-2 | |
| Record name | NSC18972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromoethyl)cycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
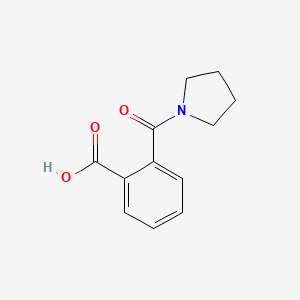


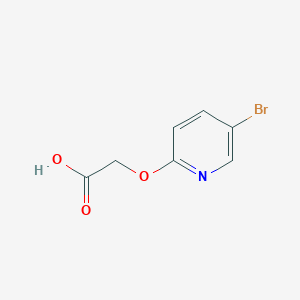
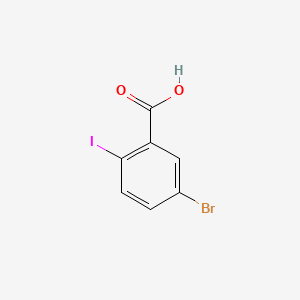

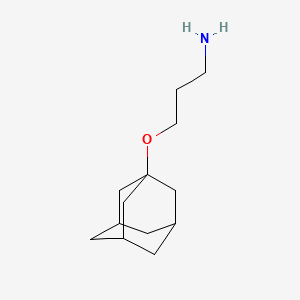

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

